Sultosilic acid

Description

Sultosilic acid, specifically referenced as this compound piperazine salt (A-585), is a novel lipid-lowering compound developed for treating type IIb familial combined hyperlipidemia . Its structure combines a sulfonic acid group with a silicic acid backbone, modified as a piperazine salt to enhance bioavailability and solubility. Preclinical studies highlight its role in modulating lipid metabolism, though its exact mechanism remains under investigation .

Properties

IUPAC Name |

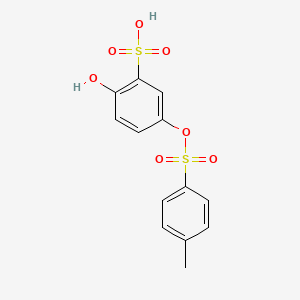

2-hydroxy-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O7S2/c1-9-2-5-11(6-3-9)22(18,19)20-10-4-7-12(14)13(8-10)21(15,16)17/h2-8,14H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZTCUBEFUKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206459 | |

| Record name | Sultosilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-26-5 | |

| Record name | Sultosilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultosilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultosilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultosilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTOSILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62734PD6SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sultosilic acid can be synthesized through the sulfonation of 2-hydroxy-5-tosyloxybenzenesulfonic acid. The reaction typically involves the use of sulfur trioxide (SO₃) as a sulfonating agent under controlled conditions to ensure the selective introduction of sulfonyl groups .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction .

Chemical Reactions Analysis

Types of Reactions: Sultosilic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of thiol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Sultosilic acid has a wide range of applications in scientific research, including:

Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

Medicine: Investigated for its lipid-lowering properties and potential use in treating hyperlipidemia.

Mechanism of Action

The mechanism of action of sultosilic acid involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. It exerts its effects by inhibiting the activity of these enzymes, leading to a reduction in lipid levels. The pathways involved include the inhibition of cholesterol synthesis and the promotion of lipid catabolism .

Comparison with Similar Compounds

Sulfosalicylic Acid

Sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid) shares structural similarities with sultosilic acid, featuring both sulfonic (-SO₃H) and carboxylic (-COOH) acid groups. However, this compound replaces the aromatic benzoic acid moiety with a silicic acid framework. Key differences include:

Sulfosalicylic acid’s dual acidity (pKa₁ ~1.3, pKa₂ ~2.8) makes it a strong chelating agent, whereas this compound’s piperazine salt likely moderates its acidity for enhanced biocompatibility .

Sulfamic Acid

Sulfamic acid (H₃NSO₃) is a simpler sulfonic acid derivative with a direct N-S bond. Unlike this compound, it lacks a silicic acid backbone and is primarily used in industrial descaling and synthesis. Key contrasts include:

Functional Comparison with Lipid-Lowering Agents

This compound’s therapeutic role is contextualized against established lipid-lowering agents:

Biological Activity

Sultosilic acid, particularly in its piperazine salt form, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and metabolic regulation. This article synthesizes various research findings related to the biological activity of this compound, including its effects on blood lipid levels, platelet function, and overall metabolic health.

Chemical Structure and Properties

This compound is a sulfonic acid derivative that exhibits unique properties due to its structural components. The piperazine salt form enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

Biological Activities

1. Cardiovascular Effects:

- Lipid Regulation: this compound has been shown to modify blood lipid levels positively. Studies indicate that it can reduce total cholesterol and triglyceride levels, which are critical factors in cardiovascular disease risk .

- Platelet Function: Research indicates that this compound reduces platelet adhesiveness, potentially lowering the risk of thrombus formation. This effect is significant as it may contribute to improved cardiovascular health without promoting adverse hepatic activities associated with peroxisomal proliferation .

2. Metabolic Effects:

Table 1: Summary of Biological Activities of this compound

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed:

- Modulation of Lipid Metabolism: this compound may influence pathways involved in lipid metabolism, enhancing the clearance of lipids from circulation.

- Impact on Platelet Activation Pathways: By modulating signaling pathways related to platelet activation, this compound could reduce the likelihood of clot formation.

- Potential Interaction with Insulin Signaling: The compound might interact with insulin receptors or downstream signaling pathways, enhancing cellular glucose uptake.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sultosilic acid, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves sulfonation of silicic acid derivatives under controlled pH and temperature. Key steps include:

- Precursor selection (e.g., sodium silicate + sulfonic acid derivatives).

- Optimization of reaction time (24–72 hours) and temperature (60–80°C) to avoid polysulfonation byproducts.

- Purification via recrystallization or column chromatography, monitored by FT-IR for sulfonate group confirmation (600–650 cm⁻¹ S-O stretching) .

- Data Table :

| Precursor Ratio (Si:S) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1:1.2 | 70 | 48 | 65 | 92% |

| 1:1.5 | 80 | 24 | 78 | 85% |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Use a multi-technique approach:

- XRD : Confirm crystalline phase (d-spacing ~3.2 Å for primary lattice).

- NMR (¹H/²⁹Si ): Identify proton environments (δ 2.5–3.5 ppm for -SO₃H groups) and silicon coordination.

- TGA : Assess thermal stability (decomposition onset >200°C indicates robustness).

Cross-validate results with computational models (e.g., DFT for bond-length predictions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s hydrolytic stability?

- Methodological Answer :

- Comparative Analysis : Replicate studies under identical conditions (pH, ionic strength) to isolate variables.

- Statistical Evaluation : Apply ANOVA to assess significance of discrepancies (e.g., p < 0.05 for degradation rate variations).

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁰Si) to trace hydrolysis pathways via LC-MS .

Q. What experimental designs are optimal for probing this compound’s catalytic mechanisms in esterification reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via GC-MS, varying substrate concentration (0.1–1.0 M) and catalyst loading (5–20 mol%).

- In Situ Spectroscopy : Use ATR-FTIR to detect intermediate acyl-silica complexes.

- Computational Modeling : Combine DFT (activation energy barriers) and MD simulations (solvent effects) to validate mechanisms .

Q. How should researchers address reproducibility challenges in this compound-based nanocomposite fabrication?

- Methodological Answer :

- Standardized Protocols : Document solvent choice (e.g., anhydrous DMF vs. aqueous), sonication time (30–60 mins), and drying methods (lyophilization vs. vacuum).

- Morphological Control : Use TEM/SEM to correlate synthesis parameters with pore size (e.g., 10–50 nm for high-surface-area catalysts).

- Interlab Validation : Share samples with collaborating labs to test reproducibility under FINER criteria (Feasible, Novel, Ethical) .

Methodological Guidelines for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.